molecular formula C5H10ClF2NO2 B2602455 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride CAS No. 2413185-57-4

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride

Cat. No.: B2602455
CAS No.: 2413185-57-4
M. Wt: 189.59
InChI Key: SFRQEFAKSWJJNE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method includes the use of methanol as a solvent and dimethylamine in an aqueous solution, reacting at a temperature of around 50°C for several hours . The reaction is monitored to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or batch processing with optimized reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(dimethylamino)-2,2-difluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c1-8(2)3-5(6,7)4(9)10;/h3H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQEFAKSWJJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413185-57-4
Record name 3-(dimethylamino)-2,2-difluoropropanoic acid hydrochloride
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